(S)-3',5',6',7'-Tetrahydrospiro[cyclopropane-1,4'-imidazo[4,5-C]pyridine]-6'-carboxylic acid is a complex organic compound characterized by its spirocyclic structure. This compound belongs to the imidazopyridine family, which is recognized for its diverse applications in pharmaceuticals and agrochemicals due to its unique chemical properties and biological activities. The compound's CAS number is 1566821-88-2, and its molecular formula is CHNO .
The synthesis of (S)-3',5',6',7'-Tetrahydrospiro[cyclopropane-1,4'-imidazo[4,5-C]pyridine]-6'-carboxylic acid typically involves several key steps:
Methods:
Technical Details:
The molecular structure of (S)-3',5',6',7'-Tetrahydrospiro[cyclopropane-1,4'-imidazo[4,5-C]pyridine]-6'-carboxylic acid can be described as follows:
| Property | Data |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 193.20 g/mol |
| IUPAC Name | (6S)-spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,1'-cyclopropane]-6-carboxylic acid |
| InChI | InChI=1S/C9H11N3O2/c13-8(14)6-3-5-7(11-4-10-5)9(12-6)1-2-9/h4,6,12H,1-3H2,(H,10,11)(H,13,14)/t6-/m0/s1 |
| InChI Key | SOLPEEYUSPSWES-LURJTMIESA-N |
| Isomeric SMILES | C1CC12C3=C(CC@HC(=O)O)NC=N3 |
The spirocyclic structure imparts unique steric and electronic properties that are valuable in drug design and materials science .
(S)-3',5',6',7'-Tetrahydrospiro[cyclopropane-1,4'-imidazo[4,5-C]pyridine]-6'-carboxylic acid can undergo various chemical reactions:
Types of Reactions:
These reactions are significant for modifying the compound for specific applications in medicinal chemistry .
The mechanism of action of (S)-3',5',6',7'-Tetrahydrospiro[cyclopropane-1,4'-imidazo[4,5-C]pyridine]-6'-carboxylic acid involves interactions with specific molecular targets:
Process:
This mechanism underlies its potential pharmacological effects and therapeutic applications .
The physical and chemical properties of (S)-3',5',6',7'-Tetrahydrospiro[cyclopropane-1,4'-imidazo[4,5-C]pyridine]-6'-carboxylic acid include:
Physical Properties:
Chemical Properties:
Relevant data indicate that these properties can influence its behavior in biological systems and applications in drug formulation .
(S)-3',5',6',7'-Tetrahydrospiro[cyclopropane-1,4'-imidazo[4,5-C]pyridine]-6'-carboxylic acid has a wide range of applications in scientific research:
Scientific Uses:
These applications highlight the compound's versatility and importance in various fields of research .
CAS No.: 17699-05-7
CAS No.: 76663-30-4
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 123408-96-8
CAS No.: 72691-25-9